molecular formula C10H16O B1675204 (-)-Fenchone CAS No. 7787-20-4

(-)-Fenchone

Cat. No.: B1675204
CAS No.: 7787-20-4
M. Wt: 152.23 g/mol
InChI Key: LHXDLQBQYFFVNW-UHFFFAOYSA-N
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Description

Fenchone is an organic compound classified as a monoterpenoid and a bicyclic ketone. It is a colorless liquid with a distinct camphoraceous odor, often described as woody and earthy. Fenchone is primarily found in the essential oils of fennel, wormwood, thuja, and some types of cedar. It exists in two enantiomeric forms: (+)-fenchone and (-)-fenchone, with the former being more common in European fennel varieties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenchone can be synthesized through the cyclization of citronellal, a monoterpenoid found abundantly in citronella oil. This method involves the use of a self-made dehydrogenation catalyst to dehydrogenate fenchol, resulting in high conversion rates and good selectivity . Another efficient approach involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .

Industrial Production Methods: Industrial production of fenchone often involves the extraction from natural sources such as fennel and wormwood. The extracted oils are then subjected to distillation and purification processes to isolate fenchone. Synthetic methods, such as the cyclization of citronellal, are also employed for large-scale production due to their cost-effectiveness and high yield .

Chemical Reactions Analysis

Types of Reactions: Fenchone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fenchone has a broad range of applications in scientific research:

Comparison with Similar Compounds

Fenchone’s unique properties and diverse applications make it a valuable compound in various fields, from industrial production to scientific research.

Properties

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDLQBQYFFVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025324
Record name alpha-Fenchone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma
Record name Fenchone
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Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
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Record name l-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

192.00 to 194.00 °C. @ 760.00 mm Hg
Record name (+)-Fenchone
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Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name l-Fenchone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.941-0.946
Record name l-Fenchone
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CAS No.

1195-79-5, 7787-20-4
Record name (±)-Fenchone
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Record name Fenchone
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Record name Fenchone
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Record name Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-
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Record name alpha-Fenchone
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Record name 3,3-dimethyl-8,9-dinorbornan-2-one
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Record name (+)-Fenchone
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Melting Point

5-6 °C
Record name (+)-Fenchone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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